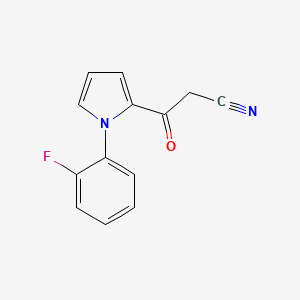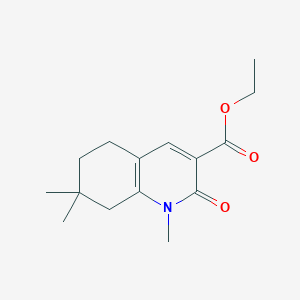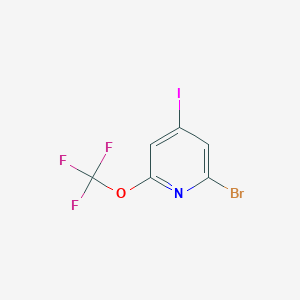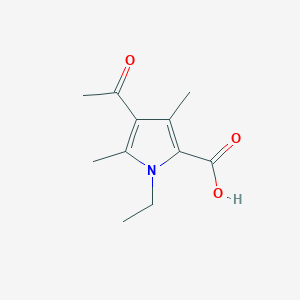
7-Bromo-2-(3-oxobutyl)phthalazin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-2-(3-oxobutyl)ftalazina-1(2H)-ona es un compuesto orgánico sintético que pertenece a la familia de las ftalazinonas. Estos compuestos son conocidos por sus diversas actividades biológicas y aplicaciones potenciales en química medicinal. La presencia de un átomo de bromo y un grupo cetona en su estructura sugiere que podría exhibir propiedades químicas y reactividad únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 7-Bromo-2-(3-oxobutyl)ftalazina-1(2H)-ona generalmente implica reacciones orgánicas de múltiples pasos. Una posible ruta podría ser:
Bromación: Introducción del átomo de bromo en el núcleo de la ftalazinona.
Alquilación: Unión del grupo 3-oxobutyl al anillo de la ftalazinona.
Métodos de producción industrial
Los métodos de producción industrial para estos compuestos a menudo implican la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto puede incluir:
Catalizadores: Uso de catalizadores específicos para mejorar las velocidades de reacción.
Temperatura y presión: Control de la temperatura y la presión para favorecer las reacciones deseadas.
Purificación: Técnicas como la cristalización, la destilación o la cromatografía para purificar el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
7-Bromo-2-(3-oxobutyl)ftalazina-1(2H)-ona puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Conversión del grupo cetona a un ácido carboxílico.
Reducción: Reducción del grupo cetona a un alcohol.
Sustitución: Reemplazo del átomo de bromo por otros grupos funcionales.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, trióxido de cromo.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de sustitución: Nucleófilos como aminas, tioles.
Productos principales
Oxidación: Formación de ácidos carboxílicos.
Reducción: Formación de alcoholes.
Sustitución: Formación de ftalazinonas sustituidas.
Aplicaciones Científicas De Investigación
Química
Síntesis de derivados: Utilizado como material de partida para sintetizar diversos derivados con potenciales actividades biológicas.
Biología
Inhibición enzimática: Posible inhibidor de enzimas específicas debido a sus características estructurales.
Medicina
Desarrollo de fármacos: Exploración como compuesto líder para el desarrollo de nuevos productos farmacéuticos.
Industria
Ciencia de los materiales:
Mecanismo De Acción
El mecanismo de acción de 7-Bromo-2-(3-oxobutyl)ftalazina-1(2H)-ona dependería de sus interacciones específicas con los objetivos biológicos. Generalmente, podría:
Unirse a enzimas: Inhibir la actividad enzimática uniéndose al sitio activo.
Interactuar con receptores: Modular la actividad del receptor uniéndose a los sitios receptores.
Comparación Con Compuestos Similares
Compuestos similares
Derivados de ftalazinona: Compuestos con estructuras centrales similares pero diferentes sustituyentes.
Compuestos bromados: Compuestos que contienen átomos de bromo con diferentes estructuras centrales.
Singularidad
Características estructurales: La combinación de un átomo de bromo y un grupo 3-oxobutyl en el núcleo de la ftalazinona.
Reactividad: Patrones de reactividad únicos debido a la presencia de ambos grupos, bromo y cetona.
Propiedades
Fórmula molecular |
C12H11BrN2O2 |
|---|---|
Peso molecular |
295.13 g/mol |
Nombre IUPAC |
7-bromo-2-(3-oxobutyl)phthalazin-1-one |
InChI |
InChI=1S/C12H11BrN2O2/c1-8(16)4-5-15-12(17)11-6-10(13)3-2-9(11)7-14-15/h2-3,6-7H,4-5H2,1H3 |
Clave InChI |
FYTSKISYCDHNRT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCN1C(=O)C2=C(C=CC(=C2)Br)C=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


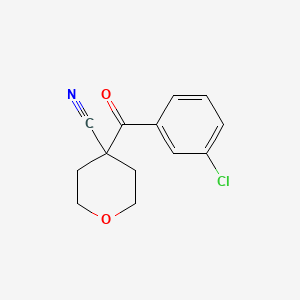
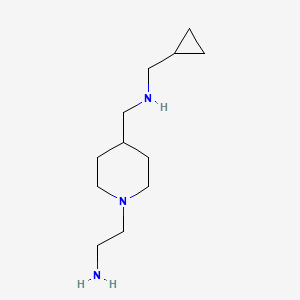
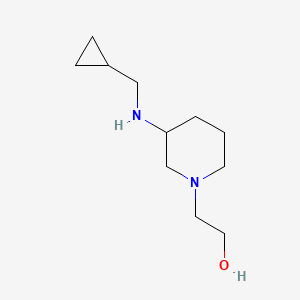

![tert-Butyl 4-hydroxy-2-mercapto-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B11795533.png)

![2-Bromo-6-propoxybenzo[d]thiazole](/img/structure/B11795539.png)
![5-(4-Chloro-1H-benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B11795549.png)
![2-Ethyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B11795558.png)
